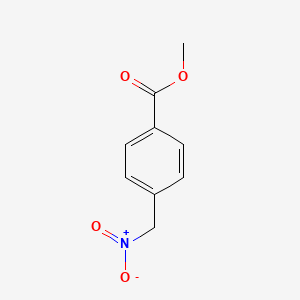
Methyl 4-(nitromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(nitromethyl)benzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a nitromethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(nitromethyl)benzoate can be synthesized through several methods. One common method involves the nitration of methyl benzoate. The process typically uses concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound .
Another method involves the esterification of 4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds under reflux conditions to yield methyl 4-nitrobenzoate .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The crude product is typically purified through recrystallization from solvents like ethanol or methanol .
化学反应分析
Types of Reactions
Methyl 4-(nitromethyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and methanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Ammonia, amines, hydroxide ions.
Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: 4-Aminomethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-Nitrobenzoic acid and methanol.
科学研究应用
Methyl 4-(nitromethyl)benzoate is employed in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemical Characterization: Utilized in the study of nitroreductase enzymes, such as NfsA from Escherichia coli, which exhibit high amino acid sequence homology to flavin oxidoreductases.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Industrial Applications: Used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of methyl 4-(nitromethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it acts as a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group to an amino group. This reduction process involves the transfer of electrons from the enzyme to the nitro group, resulting in the formation of an intermediate nitroso compound, which is further reduced to the amino compound .
相似化合物的比较
Methyl 4-(nitromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-nitrobenzoate: Similar in structure but lacks the nitromethyl group.
Methyl 2-chloro-4-nitrobenzoate: Contains a chloro group instead of a nitromethyl group.
Methyl 2-bromo-4-nitrobenzoate: Similar to the chloro derivative but with a bromo group.
These comparisons highlight the uniqueness of this compound in terms of its chemical reactivity and applications.
属性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC 名称 |
methyl 4-(nitromethyl)benzoate |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)8-4-2-7(3-5-8)6-10(12)13/h2-5H,6H2,1H3 |
InChI 键 |
CMQVUFLONNTQEY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


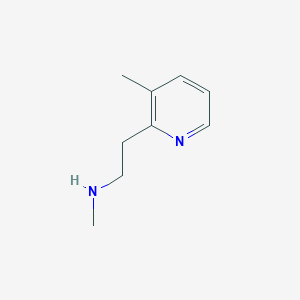


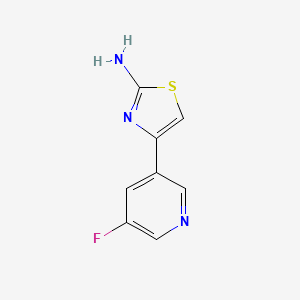
![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
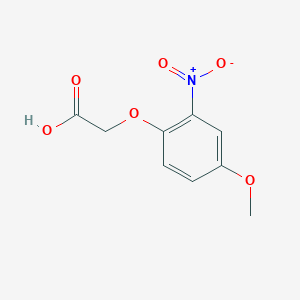
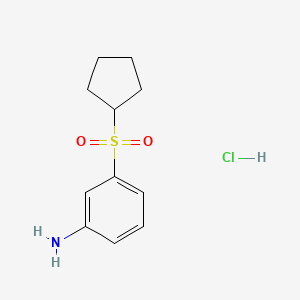
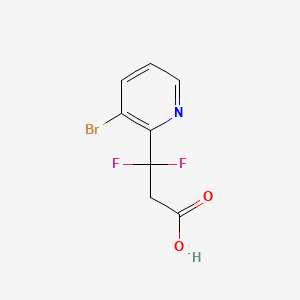
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)

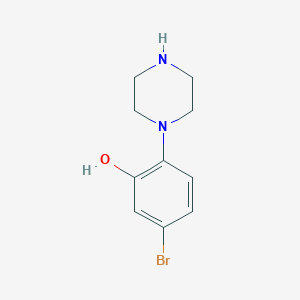
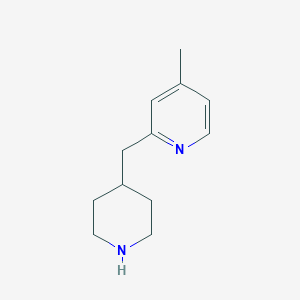
![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
